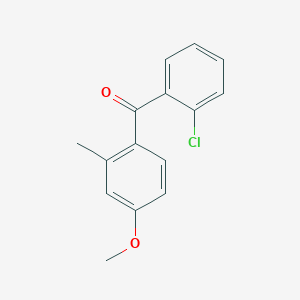

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXCNRVTZOETJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with 4-methoxy-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

Oxidation: Formation of 2-chlorophenyl(4-hydroxy-2-methylphenyl)methanone.

Reduction: Formation of (2-chlorophenyl)(4-methoxy-2-methylphenyl)methanol.

Substitution: Formation of derivatives such as (2-aminophenyl)(4-methoxy-2-methylphenyl)methanone.

Scientific Research Applications

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the methoxy and chlorophenyl groups enhances its binding affinity and specificity towards these targets. The compound’s ability to absorb UV light also makes it effective in protecting materials from UV-induced degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone with structurally related diarylketones, highlighting key differences in substituents, physicochemical properties, and applications:

| Compound Name (CAS No.) | Molecular Formula | Substituents (Positions) | Molecular Weight | Melting Point (°C) | Key Applications/Findings |

|---|---|---|---|---|---|

| (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone (Not reported) | C₁₅H₁₃ClO₂ | 2-Cl, 4-OCH₃, 2-CH₃ | 260.71 | Not reported | Hypothesized applications in drug development (based on analogs) |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | C₉H₉ClO₃ | 5-Cl, 2-OH, 3-CH₂OH | 200.62 | 97–98 | Intermediate in organic synthesis; characterized by NMR and MS |

| (4-Chloro-3-nitrophenyl)(phenyl)methanone (C6-3) | C₁₃H₈ClNO₃ | 4-Cl, 3-NO₂, phenyl | 261.66 | 84 ± 8 (reported) | Pharmacological chaperone therapy for acute intermittent porphyria |

| (4-Chloro-2-methylphenyl)(4-methylphenyl)methanone (65786-46-1) | C₁₅H₁₃ClO | 4-Cl, 2-CH₃; 4-CH₃ | 244.72 | Not reported | Structural analog with potential in materials science |

| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) | C₂₀H₁₇ClN₂O₂ | 2-Cl (oxazole), 4-phenylpiperazine | 364.82 | Not reported | Potent acetylcholinesterase inhibitor (IC₅₀ = 21.85 μM) |

| (1-Bromocyclopentyl)(2-chlorophenyl)methanone | C₁₂H₁₂BrClO | 1-Br (cyclopentyl), 2-Cl (phenyl) | 287.58 | Not reported | Intermediate in pharmaceutical synthesis; validated via NMR/MS |

Key Observations:

Methoxy vs. Methyl Groups: The 4-methoxy group in the target compound increases polarity compared to methyl-substituted analogs (e.g., CAS 65786-46-1), which may improve aqueous solubility . Heterocyclic Modifications: Compounds like [5c] demonstrate that replacing one aryl group with a heterocycle (e.g., oxazole) can enhance bioactivity, such as AChE inhibition.

Analytical Characterization: Melting points vary significantly with substituent polarity; hydroxy/methoxy derivatives (e.g., CAS 50317-52-7 ) exhibit higher melting points than halogenated analogs. HPLC methods (as in ) are critical for purity analysis, especially for pharmaceutical impurities like (2-chlorophenyl)phenylmethanone.

Synthetic Routes :

- Friedel-Crafts acylation is a common method for diarylketones (e.g., ), while nucleophilic substitutions are used for heterocyclic variants (e.g., ).

Structural and Functional Insights from Crystallography

The crystal structure of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone (C₁₄H₁₂O₃) reveals intermolecular hydrogen bonding between hydroxyl and carbonyl groups, forming a one-dimensional chain . This suggests that similar hydrogen-bonding networks in (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone could influence its solid-state stability and solubility.

Biological Activity

(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone, also known as a benzophenone derivative, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methoxy-substituted methylphenyl moiety, contributing to its unique chemical reactivity and biological interactions. The presence of these functional groups enhances its lipophilicity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus ranged from 5 to 20 µg/mL, while Gram-negative bacteria such as Escherichia coli exhibited MIC values of approximately 10 to 25 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

- For example, in human colon cancer cells (HT29), the compound triggered mitotic arrest with an effective dose (ED50) of approximately 15 µM. This suggests potential utility in cancer therapy where cell cycle regulation is crucial .

The biological activity of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites. This mechanism is particularly relevant in its anticancer and antimicrobial effects.

- Cell Cycle Arrest : It has been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells, which is essential for preventing tumor proliferation .

- Antioxidant Activity : The presence of the methoxy group contributes to its antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies and Research Findings

Several studies have explored the efficacy of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone:

Applications

Given its promising biological activities, (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanone has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new antimicrobial and anticancer drugs.

- Agricultural Chemistry : Its antimicrobial properties could be harnessed for developing novel pesticides or fungicides.

- Material Science : Utilized as a UV stabilizer due to its ability to absorb UV light effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.